molecular formula C14H15NO B8170008 2-Methoxybiphenyl-4-ylmethylamine

2-Methoxybiphenyl-4-ylmethylamine

Cat. No.: B8170008
M. Wt: 213.27 g/mol
InChI Key: XFIDSQYURRKHSR-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name is (2-methoxy-[1,1'-biphenyl]-4-yl)methanamine , reflecting its biphenyl core substituted with a methoxy group (-OCH₃) at the 2-position and a methylamine (-CH₂NH₂) group at the 4-position. Its molecular formula, C₁₄H₁₅NO , corresponds to a molecular weight of 213.27 g/mol , as calculated from PubChem data. The structure comprises two phenyl rings connected by a single bond, with substituents altering electronic and steric properties (Fig. 1).

Table 1: Core Structural Properties

Property Value Source
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.27 g/mol
IUPAC Name (2-methoxy-[1,1'-biphenyl]-4-yl)methanamine
CAS Registry 880157-42-6

The methoxy group donates electrons via resonance into the adjacent phenyl ring, while the methylamine group introduces basicity and hydrogen-bonding potential.

Crystallographic Analysis and Conformational Isomerism

Crystallographic data for 2-Methoxybiphenyl-4-ylmethylamine are not extensively reported, but computational models suggest a dihedral angle of 35–45° between the two phenyl rings, minimizing steric hindrance. Conformational isomerism arises from rotation around the biphenyl bond, with the antiperiplanar conformation favored due to reduced van der Waals repulsions between substituents.

The methylamine side chain adopts a gauche conformation relative to the biphenyl system, optimizing hydrogen-bonding interactions with adjacent molecules or solvents. This flexibility impacts solubility and crystallization behavior, complicating single-crystal X-ray diffraction studies.

Comparative Structural Analysis with Biphenyl Derivatives

Table 2: Structural Comparison with Related Compounds

Compound Substituents Molecular Weight (g/mol) Key Properties
2-Methoxybiphenyl -OCH₃ at 2-position 184.23 Lipophilic, low polarity
4-Methoxybiphenyl -OCH₃ at 4-position 184.23 Enhanced metabolic stability
Target Compound -OCH₃ (2), -CH₂NH₂ (4) 213.27 Basic, H-bond donor

The addition of the methylamine group in 2-Methoxybiphenyl-4-ylmethylamine introduces basic character (pKa ~9.5) absent in methoxy-only analogs. Compared to 4-Methoxybiphenyl, which undergoes cytochrome P450-mediated O-demethylation, the target compound’s amine group may redirect metabolic pathways toward N-oxidation or conjugation.

Electron Distribution Patterns and Resonance Effects

The methoxy group’s +M (mesomeric) effect delocalizes electrons into the biphenyl system, increasing electron density at the 4-position (Fig. 2). This polarization enhances nucleophilicity at the methylamine site, facilitating reactions with electrophiles.

$$
\text{Resonance Contribution: } \chemfig{6(-=-(-OCH_3)-=-)} \leftrightarrow \chemfig{6(-=(-O^-)-(-OCH_3)-=-)}
$$

The amine’s lone pair participates in conjugation with the aromatic system , though steric hindrance from the methyl group limits full delocalization. DFT calculations predict a charge density of -0.32 e on the amine nitrogen, supporting its role as a weak base.

Properties

IUPAC Name

(3-methoxy-4-phenylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIDSQYURRKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybiphenyl-4-ylmethylamine typically involves the following steps:

    Suzuki-Miyaura Coupling: This method is commonly used to form the biphenyl core.

Industrial Production Methods: Industrial production of 2-Methoxybiphenyl-4-ylmethylamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: 2-Methoxybiphenyl-4-ylmethylamine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

2-Methoxybiphenyl-4-ylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxybiphenyl-4-ylmethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-Methoxybiphenyl-4-ylmethylamine and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)*
2-Methoxybiphenyl-4-ylmethylamine Biphenyl 2-OCH₃, 4-CH₂NH₂ Methoxy, primary amine ~243.3
4-Methoxy-2-methylaniline Monophenyl 4-OCH₃, 2-CH₃ Methoxy, primary amine ~137.2
2-(4-Methoxyphenyl)ethylamine Phenethylamine 4-OCH₃, CH₂CH₂NH₂ Methoxy, primary amine ~151.2
4-(Aminomethyl)-2-methoxyphenol Phenol derivative 2-OCH₃, 4-CH₂NH₂, 1-OH Methoxy, hydroxyl, amine ~153.2
4-Methoxy-3-(trifluoromethyl)benzaldehyde Monophenyl 4-OCH₃, 3-CF₃, 1-CHO Methoxy, trifluoromethyl, aldehyde ~208.1

*Calculated based on molecular formulas.

Key Observations :

  • Biphenyl vs.
  • Substituent Positioning : The 2-methoxy group in the target compound may induce steric hindrance or ortho-effects, unlike para-substituted derivatives such as 2-(4-Methoxyphenyl)ethylamine .
  • Functional Group Diversity: The hydroxyl group in 4-(Aminomethyl)-2-methoxyphenol enhances polarity and hydrogen-bonding capacity, while trifluoromethyl groups in 4-Methoxy-3-(trifluoromethyl)benzaldehyde introduce strong electron-withdrawing effects .

Physicochemical Properties

Property 2-Methoxybiphenyl-4-ylmethylamine 4-Methoxy-2-methylaniline 2-(4-Methoxyphenyl)ethylamine
LogP (Predicted) ~3.5 ~1.8 ~1.2
Water Solubility Low Moderate High
pKa (Amine) ~9.5 ~4.9 (aniline) ~10.1

Notes:

  • The biphenyl system in 2-Methoxybiphenyl-4-ylmethylamine results in higher lipophilicity (LogP) compared to monophenyl amines, impacting membrane permeability and bioavailability.
  • The primary amine in phenethylamine derivatives (e.g., 2-(4-Methoxyphenyl)ethylamine) exhibits higher basicity (pKa ~10.1) due to reduced aromatic ring electron-withdrawing effects compared to anilines .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxybiphenyl-4-ylmethylamine, and how can intermediates be characterized?

A common approach involves coupling a methoxy-substituted biphenyl precursor with a methylamine group. For example, 2'-Methoxybiphenyl-4-ylamine hydrochloride (CAS 824414-16-6) can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, followed by reduction to introduce the methylamine group . Key intermediates like (2-Amino-4-methoxyphenyl)methanol (PubChem data) may be used, requiring characterization via 1H^1H/13C^{13}C-NMR, FTIR, and LC-MS to confirm structural integrity .

Q. What analytical techniques are critical for verifying the purity of 2-Methoxybiphenyl-4-ylmethylamine?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while elemental analysis (C, H, N) ensures stoichiometric consistency. For example, 4-Methoxybenzenamine derivatives (CAS 31466-47-4) are routinely analyzed using these methods to confirm >95% purity .

Advanced Research Questions

Q. How can contradictory spectral data between studies be resolved?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. For instance, 2-Hydroxy-4-methoxybenzophenone (CAS 131-57-7) exhibits solvent-dependent chemical shifts in 1H^1H-NMR (Δδ up to 0.3 ppm in DMSO vs. CDCl3_3) . To resolve contradictions:

  • Compare data under identical conditions (solvent, temperature).
  • Use 2D-NMR (COSY, HSQC) to confirm assignments.
  • Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. What strategies optimize reaction yields in catalytic amination of biphenyl precursors?

Low yields in amination reactions (e.g., forming 2-Methoxybiphenyl-4-ylmethylamine ) often stem from catalyst poisoning or steric hindrance. Strategies include:

  • Catalyst selection : Use Pd/XPhos systems for hindered substrates, as demonstrated in dinaphtho[1,3,2]dioxaphosphepin -based catalysts (e.g., Strem Catalog 15-0523) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of biphenyl intermediates.
  • Temperature control : Stepwise heating (80°C → 120°C) minimizes side reactions .

Q. How can bioactivity studies be designed for 2-Methoxybiphenyl-4-ylmethylamine derivatives?

For pharmacological profiling:

  • In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Structural analogs : Compare with 4-(p-Methoxyphenyl)-2-butanone (CAS not listed), which shows anti-inflammatory activity in preclinical models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral resolution of 2-Methoxybiphenyl-4-ylmethylamine requires:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation.
  • Asymmetric catalysis : Employ bis(4-methoxyphenyl)dinaphtho-dioxaphosphepin ligands (Strem 15-0523) to achieve >90% ee in amination steps .

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